
3-Methyl-4-nitro-7-azaindole
Übersicht
Beschreibung
3-Methyl-4-nitro-7-azaindole is a chemical compound with the molecular formula C8H7N3O2 . It is used in research and has a molecular weight of 177.16 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused with a pyridine ring, with a nitro group at the 4th position and a methyl group at the 3rd position .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A versatile synthesis approach for 7-azaindoles, which can potentially include 3-Methyl-4-nitro-7-azaindole derivatives, involves the transformation of substituted 2-fluoropyridines through a series of chemical reactions, highlighting the synthetic adaptability of these compounds (Nuhant et al., 2015).
- The development of a highly regioselective and practical synthesis for a specific 7-azaindole derivative demonstrates the precision and efficiency achievable in synthesizing complex 7-azaindole structures, which could extend to this compound derivatives (Han et al., 2017).
Biological and Pharmacological Research
- Novel 7-azaindole derivatives have been synthesized and evaluated for their antitumor and analgesic activities, showcasing the potential of these compounds in developing new therapeutic agents. This research could be indicative of the broader pharmacological applications of this compound derivatives (Liu et al., 2020).
Materials Science and Chemical Sensing
- 7-Azaindole derivatives, including those structurally related to this compound, have been explored for their luminescent properties and potential applications in organic light-emitting diodes (OLEDs) and as probes in chemical sensing, which opens up avenues in materials science and analytical chemistry (Zhao & Wang, 2010).
Organic Chemistry and Catalysis
- The construction of polycyclic spirooxindoles through annulation reactions involving 3-nitro-7-azaindoles demonstrates the utility of these compounds in synthesizing complex organic architectures, which could have implications in drug development and synthetic organic chemistry (Wang et al., 2017).
Safety and Hazards
Safety data for 3-Methyl-4-nitro-7-azaindole indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Zukünftige Richtungen
Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . Therefore, 3-Methyl-4-nitro-7-azaindole and its derivatives may have potential for future research and development in medicinal chemistry and drug discovery programs.
Wirkmechanismus
Target of Action
The primary targets of 3-Methyl-4-nitro-7-azaindole are protein kinases . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells .
Mode of Action
This compound interacts with its targets by competitively binding to the ATP-binding site of the N- and C-terminal clefts in the catalytic domain of protein kinases . This prevents the phosphorylation of proteins, thereby inhibiting the activity of the kinases .
Biochemical Pathways
The inhibition of protein kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, proliferation, differentiation, migration, and apoptosis . The exact downstream effects depend on the specific kinases that are inhibited.
Result of Action
The result of this compound’s action is the inhibition of tumor cell growth, proliferation, differentiation, migration, and apoptosis . This can lead to the suppression of tumor growth and potentially the regression of the tumor.
Biochemische Analyse
Biochemical Properties
3-Methyl-4-nitro-7-azaindole plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as tyrosine protein kinase SRC, where it acts as an inhibitor . This interaction is crucial as it can modulate signaling pathways involved in cell proliferation and survival. Additionally, this compound has shown potential in binding with other biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, such as HeLa and MCF-7, this compound exhibits antiproliferative properties by inhibiting cell growth and inducing apoptosis . It influences cell signaling pathways, including those mediated by kinases, and alters gene expression patterns, leading to changes in cellular metabolism and function. These effects highlight its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like tyrosine protein kinase SRC by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition disrupts downstream signaling pathways, leading to altered gene expression and cellular responses. Additionally, this compound can modulate the activity of other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways . At higher doses, it may cause toxic or adverse effects, including damage to normal tissues and disruption of physiological functions. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can influence metabolic flux and alter metabolite levels, impacting cellular energy production and biosynthetic processes . The compound’s interactions with metabolic enzymes are essential for understanding its overall effects on cellular metabolism and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are crucial for determining the compound’s bioavailability and its ability to reach target sites within the cell.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall effects on cellular processes.
Eigenschaften
IUPAC Name |
3-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-10-8-7(5)6(11(12)13)2-3-9-8/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOHIJYKFLZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268198 | |
| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363380-52-2 | |
| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



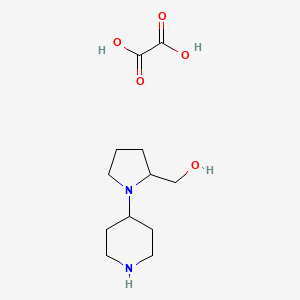


![2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1457365.png)
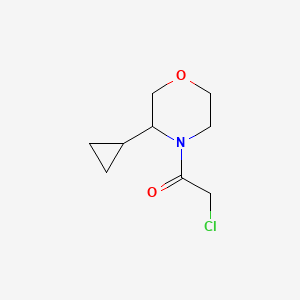

![2-chloro-N-[5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluorophenyl]acetamide](/img/structure/B1457369.png)
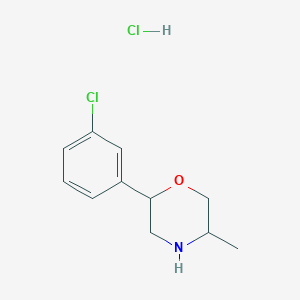
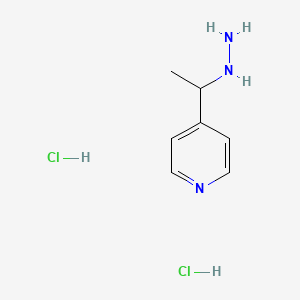
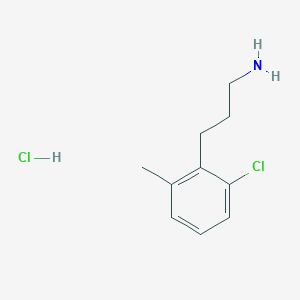

![[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]amine hydrochloride](/img/structure/B1457377.png)

![N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B1457382.png)